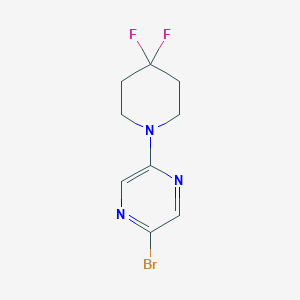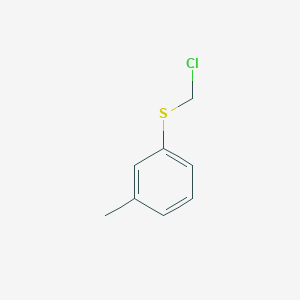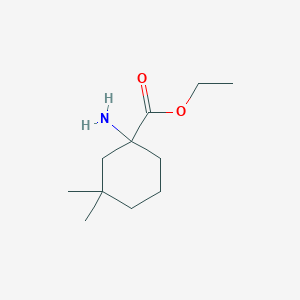
2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol
Vue d'ensemble
Description
2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol is a chemical compound with the molecular formula C7H14N6O2. It is a derivative of triazine, a class of compounds known for their diverse applications in various fields, including agriculture, medicine, and materials science .
Méthodes De Préparation
The synthesis of 2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and alcohols. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the amino groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various triazine-based compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazine ring structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol include:
Ammeline (4,6-Diamino-1,3,5-triazin-2-ol): Known for its use as a precursor in the synthesis of other triazine derivatives.
2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate: Studied for its unique crystal structure and hydrogen bonding properties.
2-{2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol}: A closely related compound with similar chemical properties.
The uniqueness of this compound lies in its specific ethoxyethanol substitution, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
109114-20-7 |
|---|---|
Formule moléculaire |
C7H14N6O2 |
Poids moléculaire |
214.23 g/mol |
Nom IUPAC |
2-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C7H14N6O2/c8-5-11-6(9)13-7(12-5)10-1-3-15-4-2-14/h14H,1-4H2,(H5,8,9,10,11,12,13) |
Clé InChI |
UWCHSXAUFIEWOJ-UHFFFAOYSA-N |
SMILES canonique |
C(COCCO)NC1=NC(=NC(=N1)N)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate](/img/structure/B8742894.png)






![3-Methylthieno[3,2-b]pyridine](/img/structure/B8742928.png)
![3-Bromo-7-methylimidazo[1,2-b]pyridazine](/img/structure/B8742930.png)

